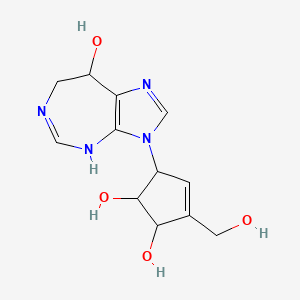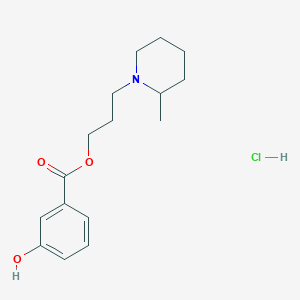
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoic acid derivatives, such as parabens, have been widely studied for their antimicrobial properties. Esters of p-hydroxy benzoic acid, known as parabens, are used as preservatives in pharmaceuticals, cosmetics, and other products. Their microbial activity tends to increase with the length of the alkyl chain, although this is accompanied by increased toxicity concerns (Charnock & Finsrud, 2007).
Synthesis and Antibacterial Activity
The synthesis of novel derivatives of benzoic acid, including esters and hybrid derivatives, has been a subject of interest. These compounds have shown potential antibacterial activity, which may contribute to the development of new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Anticancer Potential
Some benzoic acid derivatives have exhibited significant cytotoxicities against various cancer cell lines. The presence of a C-3 hydroxy group in these naphthoquinone esters appears to be crucial for their anticancer activity (Kongkathip et al., 2004).
Preservative Analysis
The determination of benzoic acid esters in various products, like cosmetics and foods, is essential for ensuring consumer safety. Advanced chromatographic techniques have been developed for the analysis of these compounds in complex matrices (Memon, Bhanger, & Khuhawer, 2005).
Eigenschaften
CAS-Nummer |
67032-05-7 |
|---|---|
Produktname |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Molekularformel |
C16H24ClNO3 |
Molekulargewicht |
313.82 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14;/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3;1H |
InChI-Schlüssel |
XMUYNJLUXHJOOY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O.Cl |
Kanonische SMILES |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=CC=C2O.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



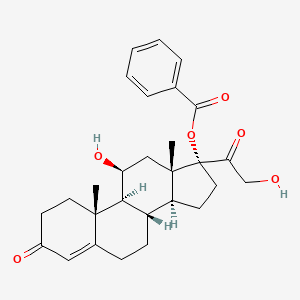
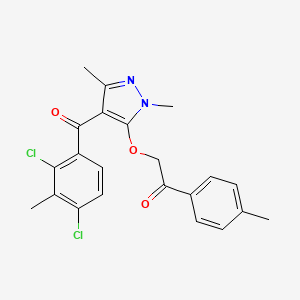
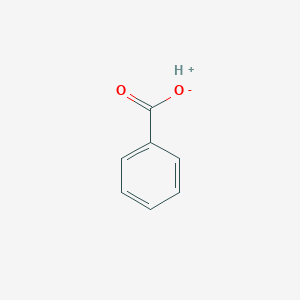
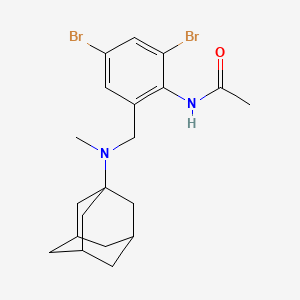




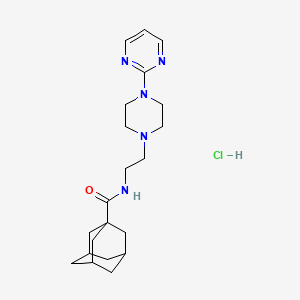
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
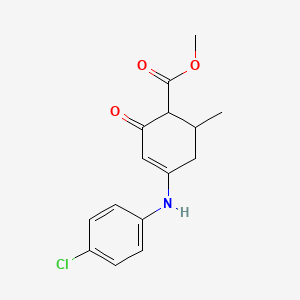
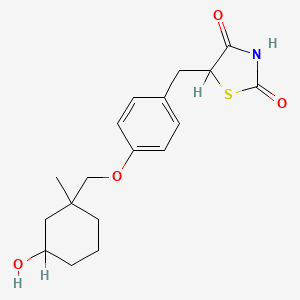
![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
